molecular formula C13H16N2OS B10979130 N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide

N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide

Cat. No. B10979130
M. Wt: 248.35 g/mol
InChI Key: SWDFUROZVGINMA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide is an organic compound characterized by the presence of a thienyl group, a cyano group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Thienyl Intermediate: The starting material, 3-cyano-4,5-dimethylthiophene, is synthesized through a series of reactions involving the thiophene ring. This can include Friedel-Crafts acylation followed by nitrile formation.

    Cyclopentanecarboxamide Formation: The thienyl intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of thienyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the thienyl ring play crucial roles in binding to these targets, while the cyclopentanecarboxamide moiety provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.

    N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide:

Uniqueness

N-(3-cyano-4,5-dimethyl-2-thienyl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H16N2OS/c1-8-9(2)17-13(11(8)7-14)15-12(16)10-5-3-4-6-10/h10H,3-6H2,1-2H3,(H,15,16)

InChI Key

SWDFUROZVGINMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCC2)C

Origin of Product

United States

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